REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][C:8]=1[CH3:9].[CH3:14][C:15]1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:7][C:8]=1[CH3:9]
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Name
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|
Quantity
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4.64 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1C)CC(=O)O
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Name
|
|
Quantity
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0.7 g
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Type
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reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 12 hours or until all the starting material
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Duration
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12 h
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Type
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CUSTOM
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Details
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is consumed
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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diluted in EtOAc
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Type
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WASH
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Details
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washed with 0.1N HCl, brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
purified by flash chromatography on a silica gel column (hexane:ethyl acetate, 2:1)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1C)CC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |